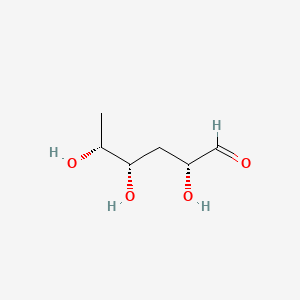

3,6-Dideoxy-D-ribo-hexose

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

5658-13-9 |

|---|---|

Molecular Formula |

C6H12O4 |

Molecular Weight |

148.16 g/mol |

IUPAC Name |

(2R,4S,5R)-2,4,5-trihydroxyhexanal |

InChI |

InChI=1S/C6H12O4/c1-4(8)6(10)2-5(9)3-7/h3-6,8-10H,2H2,1H3/t4-,5-,6+/m1/s1 |

InChI Key |

GNTQICZXQYZQNE-PBXRRBTRSA-N |

SMILES |

CC(C(CC(C=O)O)O)O |

Isomeric SMILES |

C[C@H]([C@H](C[C@H](C=O)O)O)O |

Canonical SMILES |

CC(C(CC(C=O)O)O)O |

Other CAS No. |

5658-13-9 |

Synonyms |

paratose paratose, (Z,Z,E,E)-isome |

Origin of Product |

United States |

Historical Perspective on Discovery and Early Research in Complex Carbohydrate Structures

The discovery and early investigation of 3,6-Dideoxy-D-ribo-hexose are intrinsically linked to the broader exploration of bacterial cell surface carbohydrates in the mid-20th century. Initially identified as a constituent of the O-antigenic polysaccharides of certain Salmonella serotypes, this sugar was given the trivial name paratose . cdnsciencepub.comnih.govpublish.csiro.au Its discovery was a pivotal moment, revealing a new class of natural sugars, the 3,6-dideoxyhexoses. researchgate.net

Early research was characterized by the challenge of isolating and structurally elucidating these unusual monosaccharides from complex biological mixtures. Scientists O. Westphal and O. Lüderitz, among others, were pioneers in this area, recognizing that sugars like paratose, abequose, and tyvelose (B24345) were the immunodominant groups responsible for the serological specificity of their parent bacterial strains. cdnsciencepub.compublish.csiro.au These dideoxyhexoses are typically located at the non-reducing ends of the O-antigen chains, making them highly accessible to the host immune system. cdnsciencepub.com

A significant milestone in the early research was the chemical synthesis of this compound. In 1958, a team including Fouquey, Polonsky, Lederer, Westphal, and Lüderitz reported the synthesis of the compound and confirmed its identity with the naturally occurring paratose. nih.gov This accomplishment was crucial, as it provided an unambiguous structural confirmation and enabled the production of pure material for further immunological and biochemical studies. Subsequent synthetic methods have been developed, often starting from more readily available carbohydrates and employing multi-step reaction sequences to achieve the required deoxygenations. cdnsciencepub.compublish.csiro.auresearchgate.net This foundational work laid the groundwork for understanding the biosynthesis, genetic basis, and precise immunological role of this compound in complex carbohydrate structures. nih.gov

Key Milestones in Early Research of this compound (Paratose)

| Year | Discovery/Milestone | Key Researchers/Contributors | Significance |

| 1958 | Synthesis of this compound and its identification with paratose. nih.gov | Fouquey, Polonsky, Lederer, Westphal, Lüderitz | Confirmed the chemical structure of the natural sugar found in Salmonella. nih.gov |

| 1960 | Identification of paratose as a key component of Salmonella polysaccharides. publish.csiro.au | O. Westphal, O. Lüderitz | Established its role as a determinant of serological specificity in bacteria. publish.csiro.au |

| 1971 | Development of a convenient synthesis of paratose from a chlorodeoxy sugar intermediate. cdnsciencepub.com | Williams, Szarek, Jones | Provided a more accessible route for obtaining the compound for research. cdnsciencepub.com |

| 1977 | A synthesis of paratose utilizing the Barton-McCombie deoxygenation procedure. publish.csiro.au | Patroni, Stick | Demonstrated an alternative and efficient synthetic strategy. publish.csiro.au |

| 1994 | Cloning and characterization of the gene cluster for 3,6-dideoxyhexose (B1251815) biosynthesis in Yersinia pseudotuberculosis. nih.gov | Thorson, Lo, Liu | Provided genetic insight into the formation of paratose and related sugars. nih.gov |

Common 3,6-Dideoxyhexoses in Bacterial Lipopolysaccharides

| Compound Name | Systematic Name | Bacterial Source (Examples) |

| Paratose | This compound | Salmonella serotype A researchgate.netresearchgate.net |

| Abequose | 3,6-Dideoxy-D-xylo-hexose | Salmonella serotype B cdnsciencepub.comresearchgate.net |

| Tyvelose | 3,6-Dideoxy-D-arabino-hexose | Salmonella serotype D1 cdnsciencepub.comresearchgate.net |

| Colitose | 3,6-Dideoxy-L-xylo-hexose | Salmonella and E. coli strains cdnsciencepub.com |

| Ascarylose (B1226638) | 3,6-Dideoxy-L-arabino-hexose | Yersinia pseudotuberculosis nih.gov |

Occurrence and Distribution of 3,6 Dideoxy D Ribo Hexose in Biological Systems

Integration into Bacterial Lipopolysaccharide (LPS) O-Antigens

In Gram-negative bacteria, the O-antigen is the outermost domain of the LPS molecule and is a major surface antigen. This polysaccharide chain is highly variable and is fundamental to the classification of bacteria into serogroups. researchgate.net Paratose is one of the unique 3,6-dideoxyhexoses that bacteria incorporate into their O-antigens, contributing significantly to this structural diversity. researchgate.net

The genus Salmonella provides a classic example of the role of 3,6-Dideoxy-D-ribo-hexose in defining serological specificity. The O-antigens of many Salmonella enterica serovars share a common backbone trisaccharide of mannose, rhamnose, and galactose. researchgate.netnih.gov The variation that distinguishes different serogroups often comes from the dideoxyhexose branch linked to the mannose residue. nih.govcymitquimica.com

In Salmonella enterica serogroup A, which includes the human pathogen S. enterica serovar Paratyphi A, the defining sugar is paratose (this compound). researchgate.netuchicago.edu It is typically linked as an α-(1,3) branch to the D-mannose residue of the repeating tetrasaccharide unit of the O-antigen. frontiersin.orgmilkgenomics.org This specific structure is recognized as the O2-antigen. researchgate.netgoogleapis.com In contrast, serogroup B (S. Typhimurium) uses abequose, and serogroup D (S. Typhi and S. Enteritidis) uses tyvelose (B24345) at the same position, highlighting the critical role of these epimeric dideoxyhexoses in defining the serological identity of the bacterium. nih.govuchicago.edu

| Serogroup | Example Serovar | Defining Dideoxyhexose | Chemical Name | O-Antigen Specificity |

|---|---|---|---|---|

| A | S. Paratyphi A | Paratose | This compound | O2 researchgate.netgoogleapis.com |

| B | S. Typhimurium | Abequose | 3,6-Dideoxy-D-xylo-hexose | O4 frontiersin.org |

| D1 | S. Typhi | Tyvelose | 3,6-Dideoxy-D-arabino-hexose | O9 frontiersin.org |

The compound this compound is also a constituent of the O-antigen in certain serotypes of Yersinia pseudotuberculosis, a zoonotic pathogen. In a revised structural analysis of the O-polysaccharide from Y. pseudotuberculosis serotype O:1a, paratose was identified as a key component. nih.govoup.com Unusually, in this serotype, the paratose exists in its furanose (five-membered ring) form, designated as β-Parf. nih.govoup.com It forms a disaccharide side chain, β-Parf-(1→3)-β-D-6dmanHepp, which is attached to the main tetrasaccharide backbone. nih.gov The presence of paratose is also a feature of other Yersinia serotypes, including IA and III, where it is a terminal sugar residue in the O-antigen repeating unit. researchgate.net

The term serotype refers to the distinct variations within a species of bacteria based on their surface antigens. nih.gov The unique dideoxyhexoses, such as paratose, are immunodominant sugars, meaning they are the principal components of the O-antigen that are recognized by the host immune system and elicit a specific antibody response. researchgate.netgoogleapis.com The specific structure conferred by paratose in S. Paratyphi A (the O2-antigen) is a major target for diagnostic antibodies and is a key component in the development of glycoconjugate vaccines aimed at preventing paratyphoid fever. researchgate.netcdnsciencepub.com The ability of antibodies to specifically recognize paratose, and distinguish it from the closely related abequose and tyvelose in other Salmonella serovars, underscores its critical role as a serotype-specific immunodeterminant. frontiersin.orggoogleapis.com This specificity is the foundation of serotyping schemes like the Kauffmann-White classification for Salmonella. researchgate.net

Biosynthesis of 3,6 Dideoxy D Ribo Hexose and Analogues

Enzymatic Pathways and Mechanistic Elucidation

The formation of 3,6-dideoxy-D-ribo-hexose from common cellular precursors involves a multi-step enzymatic cascade. This pathway is a testament to the intricate molecular machinery that has evolved in bacteria to produce a diverse array of specialized monosaccharides. nih.govresearchgate.net

Precursor Utilization: CDP-D-Glucose and dTDP-D-Glucose Derivatives

The primary precursor for the biosynthesis of paratose is Cytidine Diphosphate-D-glucose (CDP-D-glucose). acs.orgacs.orgwikipedia.org This nucleotide-activated sugar is synthesized from CTP and glucose-1-phosphate by the enzyme glucose-1-phosphate cytidylyltransferase. wikipedia.org With the exception of colitose, all naturally occurring 3,6-dideoxyhexoses are derived from this CDP-D-glucose pathway. acs.orgacs.org

While CDP-D-glucose is the direct precursor for paratose, it is important to note that other nucleotide-activated sugars, such as thymidine (B127349) diphosphate-D-glucose (dTDP-D-glucose), serve as precursors for a wide variety of other deoxysugars. nih.govkoreascience.kr The initial steps of these pathways, particularly the 4,6-dehydration, are analogous. nih.govkoreascience.kr dTDP-4-keto-6-deoxy-D-glucose is a key intermediate in the biosynthesis of numerous dTDP-deoxysugars. koreascience.kr

Key Enzymatic Transformations

The conversion of CDP-D-glucose to CDP-3,6-dideoxy-D-ribo-hexose is accomplished through a series of enzymatic reactions that introduce two deoxy functionalities at the C-3 and C-6 positions of the glucose ring.

The first committed step in the biosynthesis of paratose is catalyzed by CDP-D-glucose 4,6-dehydratase (E.C. 4.2.1.45). nih.govresearchgate.net This enzyme removes a water molecule from CDP-D-glucose, resulting in the formation of CDP-4-keto-6-deoxy-D-glucose. researchgate.netresearchgate.net This reaction involves the oxidation of the C-4 hydroxyl group to a ketone and the deoxygenation at C-6. nih.govresearchgate.net Nucleotide sugar 4,6-dehydratases are a key class of enzymes, belonging to the short-chain dehydrogenase/reductase (SDR) superfamily, that initiate the biosynthesis of most deoxy and amino sugars. nih.govresearchgate.netnih.gov

The subsequent deoxygenation at the C-3 position is a more complex process. It is carried out by a two-component system comprising CDP-6-deoxy-L-threo-D-glycero-4-hexulose-3-dehydrase (E1) and a reductase (E3). nih.govnih.govacs.org The E1 enzyme, which contains a pyridoxamine (B1203002) 5'-phosphate (PMP) cofactor and a [2Fe-2S] cluster, catalyzes the removal of the C-3 hydroxyl group from CDP-4-keto-6-deoxy-D-glucose. nih.gov This results in the formation of an unstable intermediate, CDP-6-deoxy-Δ3,4-glucoseen. The E3 enzyme then reduces this intermediate to yield CDP-4-keto-3,6-dideoxy-D-glucose. nih.gov Evidence suggests that the formation of a complex between E1 and E3 is essential for the C-3 deoxygenation activity. acs.org

The final step in the biosynthesis of CDP-paratose is the stereospecific reduction of the C-4 keto group of CDP-4-keto-3,6-dideoxy-D-glucose. This reaction is catalyzed by CDP-paratose synthase (E.C. 1.1.1.342). acs.orgexpasy.orguniprot.org This enzyme utilizes NADPH as a cofactor to deliver a hydride to the C-4 position, establishing the ribo-configuration of the final product. acs.orgacs.org

Interestingly, the biosynthesis of other 3,6-dideoxyhexoses diverges at this step. For instance, the synthesis of CDP-abequose involves a reductase that produces a different stereoisomer. acs.org Furthermore, CDP-tyvelose is unique in that it is synthesized from CDP-paratose through the action of a C-2 epimerase, CDP-paratose 2-epimerase (E.C. 5.1.3.10). acs.orgcapes.gov.brwikipedia.org This highlights the crucial role of epimerases and reductases in determining the final stereochemistry of these immunologically important sugars.

3-Deoxygenation Systems (e.g., CDP-4-keto-6-deoxy-D-glucose-3-dehydrogenase system)

Characterization of Biosynthetic Gene Clusters and Enzymes

The genes responsible for the biosynthesis of 3,6-dideoxyhexoses are typically clustered together in the bacterial chromosome, often within the rfb (O-antigen) gene cluster. nih.govacs.org The cloning and characterization of these gene clusters from organisms like Salmonella typhi and Yersinia pseudotuberculosis have been instrumental in elucidating the biosynthetic pathways. nih.govacs.org

For example, the rfbS gene from S. typhi encodes CDP-paratose synthase. acs.orgacs.org Overexpression and purification of this enzyme have allowed for detailed mechanistic studies, revealing it to be a homodimeric protein with a strong preference for NADPH over NADH. acs.org Similarly, the functional cloning of the ascarylose (B1226638) biosynthetic gene cluster from Yersinia pseudotuberculosis has enabled the expression and characterization of all the enzymes required for its synthesis, providing valuable insights into the mechanisms of these intriguing transformations. nih.gov

Table 1: Key Enzymes in the Biosynthesis of CDP-3,6-Dideoxy-D-ribo-hexose

| Enzyme | EC Number | Function | Precursor | Product |

|---|---|---|---|---|

| Glucose-1-phosphate cytidylyltransferase | 2.7.7.33 | Activation of glucose | CTP, Glucose-1-phosphate | CDP-D-glucose |

| CDP-D-glucose 4,6-dehydratase | 4.2.1.45 | Dehydration at C-4 and C-6 | CDP-D-glucose | CDP-4-keto-6-deoxy-D-glucose |

| CDP-6-deoxy-L-threo-D-glycero-4-hexulose-3-dehydrase system (E1 & E3) | 1.17.1.1 | Deoxygenation at C-3 | CDP-4-keto-6-deoxy-D-glucose | CDP-4-keto-3,6-dideoxy-D-glucose |

| CDP-paratose synthase | 1.1.1.342 | Reduction of C-4 keto group | CDP-4-keto-3,6-dideoxy-D-glucose | CDP-3,6-dideoxy-D-ribo-hexose (CDP-paratose) |

Gene Identification and Cloning Strategies

The genetic determinants for the biosynthesis of this compound are typically clustered in the rfb locus, which is responsible for O-antigen synthesis. In Salmonella enterica serovars belonging to group A, the key gene responsible for the final step in paratose biosynthesis is rfbS. This gene encodes the enzyme CDP-paratose synthase. nih.gov

The identification and cloning of rfbS were achieved through comparative genetic analyses of Salmonella serogroups that produce different 3,6-dideoxyhexoses. For instance, researchers compared the rfb gene clusters of Salmonella group A (producing paratose), group B (producing abequose), and group D (producing tyvelose (B24345), which is derived from paratose). nih.gov These studies revealed that while the initial steps of the biosynthetic pathways are conserved, the final steps are catalyzed by distinct, though homologous, enzymes.

Cloning strategies often involve the use of polymerase chain reaction (PCR) to amplify the target gene from the genomic DNA of the source organism, such as Salmonella enterica serovar Typhi. The amplified gene is then inserted into an expression vector, allowing for its production in a suitable host like Escherichia coli. researchgate.net

Protein Expression, Purification, and Functional Characterization

Once the rfbS gene is cloned into an expression vector, the recombinant CDP-paratose synthase can be overexpressed in a host organism. The purification of the enzyme is a critical step for its functional characterization. A common method involves affinity chromatography, where the recombinant protein is engineered to have a tag (e.g., a polyhistidine-tag) that binds to a specific resin, allowing for its separation from other cellular proteins. researchgate.net

Functional characterization of the purified CDP-paratose synthase has revealed that it is a homodimeric protein that catalyzes the stereospecific reduction of CDP-3,6-dideoxy-D-glycero-D-glycero-4-hexulose to CDP-paratose. researchgate.net This reaction is dependent on the cofactor NADPH, and the enzyme shows a strong preference for NADPH over NADH. Mechanistic studies have demonstrated that the enzyme facilitates the transfer of the pro-S hydrogen from the C-4' position of NADPH to the C-4 position of the keto-sugar substrate. The equilibrium of this reaction strongly favors the formation of the reduced product, CDP-paratose. researchgate.net

Structural Biology of Biosynthetic Enzymes (e.g., X-ray Crystallography, Cryo-EM)

While a specific crystal structure for CDP-paratose synthase (rfbS product) is not yet available in public databases, significant insights into its structure can be inferred from its homology to other enzymes and its classification within the short-chain dehydrogenase/reductase (SDR) superfamily. researchgate.netd-nb.info Members of the SDR family share a conserved Rossmann-fold domain for NAD(P)(H) binding. d-nb.info

Comparative Biosynthetic Analyses Across Different Organisms

The biosynthesis of 3,6-dideoxyhexoses is a conserved process in several Gram-negative bacteria, particularly in Salmonella and Yersinia species, where these sugars are major antigenic determinants. nih.gov Comparative analyses of the biosynthetic pathways and the corresponding gene clusters reveal a fascinating interplay of conservation and divergence.

Similarities and Divergences in Dideoxyhexose Biosynthesis Pathways

The biosynthetic pathways for the CDP-linked 3,6-dideoxyhexoses—paratose, abequose, and tyvelose—share a common initial set of reactions. The pathway begins with CDP-D-glucose, which is converted in a series of steps to the key intermediate, CDP-4-keto-3,6-dideoxy-D-glucose. nih.gov From this branch point, the pathways diverge to produce the different dideoxyhexoses.

The key difference lies in the final reduction step. In the biosynthesis of paratose, CDP-paratose synthase (RfbS) catalyzes the reduction of the C-4 keto group. uniprot.org In contrast, in the biosynthesis of abequose, a different enzyme, CDP-abequose synthase (RfbJ), performs this reduction, but with a different stereospecificity, leading to the formation of CDP-abequose. nih.gov The functional distinction between these two synthases is the side of the pyranose ring from which the keto group is attacked during the reduction. uniprot.org

Tyvelose biosynthesis represents a further modification, where CDP-paratose is converted to CDP-tyvelose by the enzyme CDP-tyvelose epimerase (RfbE), which inverts the stereochemistry at the C-2 position. nih.govnih.gov The biosynthesis of another 3,6-dideoxyhexose (B1251815), ascarylose, found in Yersinia pseudotuberculosis, also follows a pathway that shares early intermediates with the paratose pathway but involves a different set of dehydratase and reductase enzymes. researchgate.net

The genetic organization of the rfb gene clusters in Salmonella and Yersinia reflects these pathway similarities and differences. The genes for the common pathway steps are generally conserved in their arrangement, while the genes for the final, sugar-specific steps (rfbS, rfbJ, rfbE) vary between serogroups and species. nih.gov

Evolutionary Aspects of Glycosyltransferase and Deoxy-sugar Enzyme Families

The evolution of the genes for 3,6-dideoxyhexose biosynthesis is a compelling story of gene duplication, divergence, and horizontal gene transfer. The genes encoding the final steps of paratose and abequose synthesis, rfbS and rfbJ, are homologous, indicating that they arose from a common ancestral gene. nih.gov However, the degree of sequence divergence between them suggests that this was an ancient evolutionary event. nih.gov The low G+C content of these genes, compared to the rest of the Salmonella genome, suggests that they may have been acquired from an external source through horizontal gene transfer. nih.gov

The enzymes involved in dideoxyhexose biosynthesis, such as the dehydratases and reductases, largely belong to the short-chain dehydrogenase/reductase (SDR) superfamily. researchgate.netd-nb.info Phylogenetic analyses of the SDR superfamily reveal a complex evolutionary history with extensive gene duplication and functional diversification. nih.gov This has allowed for the evolution of enzymes with different substrate specificities and catalytic activities from a common structural scaffold. microbiologyresearch.org

The glycosyltransferases that transfer these dideoxyhexoses to the growing O-antigen chain also exhibit evolutionary diversity. These enzymes are responsible for recognizing the specific dideoxyhexose nucleotide sugar and attaching it to the appropriate acceptor molecule. The evolution of these glycosyltransferases has occurred in concert with the evolution of the deoxy-sugar biosynthetic pathways to ensure the correct assembly of the O-antigen.

Synthetic Methodologies for 3,6 Dideoxy D Ribo Hexose and Derivatives

Chemoenzymatic Synthetic Approaches

Chemoenzymatic strategies leverage the high selectivity of enzymes for specific transformations, often in combination with chemical steps to achieve the final target molecule. This integrated approach can offer advantages in terms of yield, purity, and reduced need for protecting groups.

The biosynthesis of 3,6-dideoxyhexoses in bacteria provides a blueprint for enzymatic synthesis. These pathways typically start from a common nucleotide-activated sugar, such as CDP-D-glucose. semanticscholar.org The key enzymatic steps involve a series of dehydrations and reductions to remove the hydroxyl groups at the C-3 and C-6 positions.

Bacterial biosynthesis of 3,6-dideoxy sugars like paratose involves a series of enzyme-catalyzed reactions. The pathway generally begins with a nucleotidyltransferase attaching a nucleoside monophosphate (NMP) to α-D-glucose-1-phosphate. wisc.edu The subsequent crucial step is the removal of the C-6 hydroxyl group and oxidation at the C-4 position, yielding an NDP-4-keto-6-deoxyglucose intermediate. wisc.edu This is followed by the action of a C-3 dehydratase. wisc.edunih.gov For instance, the enzyme E1 from Yersinia pseudotuberculosis converts CDP-4-keto-6-deoxy-D-glucose into CDP-4-keto-3,6-dideoxy-D-glucose, a direct precursor to paratose. wisc.edu

The enzymes involved in these pathways, particularly the dehydratases, are of significant interest for biocatalysis. nih.gov For example, CDP-paratose synthase is an enzyme that catalyzes a key step in the formation of CDP-paratose. researchgate.net The broader families of nucleotide sugar (NS) dehydratases, including 4,6-dehydratases and 3-dehydratases, are central to the production of a wide array of deoxy and dideoxy sugars in bacteria. nih.gov

| Enzyme Class | Function in Dideoxy Sugar Biosynthesis | Example |

| Nucleotidyltransferase | Activates the sugar by attaching a nucleotide diphosphate (B83284) group. | Glucose-1-phosphate cytidylyltransferase |

| 4,6-Dehydratase | Catalyzes the initial deoxygenation at C-6 and oxidation at C-4. | CDP-D-glucose 4,6-dehydratase |

| 3-Dehydratase | Removes the hydroxyl group at the C-3 position. | E1 (CDP-6-deoxy-L-threo-D-glycero-4-hexulose 3-dehydratase) |

| Reductase | Reduces the keto group at C-4 to a hydroxyl group. | CDP-4-keto-3,6-dideoxy-D-glucose reductase |

| 2-Epimerase | Can interconvert between different dideoxy sugar epimers. | CDP-paratose 2-epimerase ugent.be |

A powerful approach involves the use of enzymes on chemically synthesized precursors or the chemical modification of enzymatically produced intermediates. This integration allows for the creation of novel sugar derivatives that may not be accessible through purely biological or chemical routes alone.

One such strategy involves the enzymatic glycosylation of a chemically synthesized dideoxy sugar acceptor. For example, a chemically synthesized paratose derivative can be used as a substrate for a glycosyltransferase to form a disaccharide. This approach has been utilized in the synthesis of oligosaccharide epitopes of bacterial antigens. nih.gov

Another integrated approach is the chemical modification of an enzymatically produced dideoxy sugar. For instance, an enzymatically synthesized 3,6-dideoxy-D-ribo-hexopyranoside (paratose) can undergo a chemical oxidation-reduction sequence to generate the corresponding β-D-arabino configuration (tyvelose) in high diastereomeric excess. nih.gov This highlights how a combination of enzymatic synthesis and chemical manipulation can efficiently yield different stereoisomers of 3,6-dideoxyhexoses.

The promiscuity of some sugar biosynthetic enzymes can also be exploited. acs.org By feeding non-natural substrates to these enzymes, it is possible to generate novel dideoxy sugar derivatives. For example, modifying the substrate of a methyltransferase involved in dideoxy sugar biosynthesis has led to the production of a monomethylated product not observed in nature. acs.org This opens up possibilities for creating a diverse range of dideoxy sugar analogues for various applications.

Enzyme-Catalyzed Steps in Dideoxy-sugar Production

Chemical Synthesis from Monosaccharide Precursors

Purely chemical syntheses of 3,6-dideoxy-D-ribo-hexose typically start from readily available monosaccharides like glucose or galactose. researchgate.net These methods rely on regioselective reactions to modify the hydroxyl groups at the C-3 and C-6 positions.

The core challenge in the chemical synthesis of 3,6-dideoxyhexoses is the selective removal of the hydroxyl groups at the C-3 and C-6 positions, while leaving the other hydroxyl groups intact. This requires a careful strategy of protection and deoxygenation.

A common approach involves the use of protecting groups to mask the hydroxyls that need to be retained, followed by the activation and reduction of the C-3 and C-6 hydroxyls. For instance, a practical synthesis of this compound has been developed using a 1,2-O-propylidene acetal (B89532) to protect a glucose precursor. researchgate.net This protecting group strategy allows for the specific modification of the C-3 and C-6 positions. researchgate.net Another route starts from glucose, utilizing a p-methoxyphenyl glycoside, and proceeds through a series of high-yielding steps to generate the required dideoxyhexose donor. nih.gov

A synthesis of methyl 3,6-dideoxy-β-D-ribo-hexopyranoside (methyl paratoside) has been achieved from methyl 4,6-O-benzylidene-β-D-glucopyranoside 2,3-bis(chlorosulfate) through the displacement of the chlorosulfate (B8482658) groups. researchgate.net

The Barton-McCombie deoxygenation is a widely used radical-based method for removing a hydroxyl group. alfa-chemistry.comlibretexts.org The reaction involves the conversion of the alcohol to a thiocarbonyl derivative, typically a xanthate or a thionocarbonate, which is then treated with a radical initiator (like AIBN) and a hydrogen atom donor (such as tributyltin hydride) to effect the deoxygenation. alfa-chemistry.comnih.gov

This method has been successfully applied to the synthesis of dideoxy sugars. For example, a key step in the synthesis of a 2,6-dideoxy-α-L-ribo-hexopyranoside involved a Barton-McCombie reaction at the C-6 position, achieving a 91% yield. While this example is for a 2,6-dideoxy sugar, the principle is directly applicable to the deoxygenation at C-3 and C-6 for the synthesis of paratose. The process generally involves the formation of a xanthate ester from the alcohol, followed by treatment with tributyltin hydride and AIBN. nih.gov

The reaction proceeds via a free radical chain mechanism. alfa-chemistry.com The tributyltin radical abstracts the thiocarbonyl group, generating an alkyl radical on the sugar backbone. This radical then abstracts a hydrogen atom from another molecule of tributyltin hydride to give the deoxygenated product and regenerate the tributyltin radical, thus propagating the chain. libretexts.org

| Step | Description |

| 1. Thiocarbonyl derivative formation | The hydroxyl group is converted into a thiocarbonyl ester (e.g., xanthate). |

| 2. Radical initiation | A radical initiator (e.g., AIBN) generates a tributyltin radical from tributyltin hydride. |

| 3. Radical propagation | The tributyltin radical attacks the sulfur of the thiocarbonyl group, leading to the formation of a carbon-centered radical on the sugar. This sugar radical then abstracts a hydrogen atom from tributyltin hydride. |

| 4. Product formation | The deoxygenated sugar is formed, and a tributyltin radical is regenerated. |

Photochemical methods offer an alternative approach to deoxygenation. These reactions are typically initiated by the absorption of light by a photosensitizer or a photolabile group on the carbohydrate substrate.

One photodeoxygenation method involves the irradiation of electron-deficient benzoate (B1203000) esters of carbohydrates in the presence of a photosensitizer like 9-methylcarbazole. nih.gov This can lead to the selective deoxygenation at the esterified position. While this has been explored for 2-deoxy sugars, the underlying principles could be adapted for deoxygenation at other positions. nih.gov

Visible-light photocatalysis has emerged as a powerful tool in organic synthesis, including carbohydrate chemistry. rsc.orgresearchgate.net These methods can drive transformations under mild conditions. For example, photocatalytic systems can be used to generate radicals at specific positions on the sugar ring, which can then be trapped by a hydrogen atom donor to achieve deoxygenation. While specific examples for the direct photodeoxygenation at both C-3 and C-6 of a hexose (B10828440) to form paratose are not prevalent in the initial search, the general methodologies for site-selective radical generation and reduction are well-established and represent a promising avenue for future synthetic strategies. rsc.orgresearchgate.net

A related photochemical reaction is the cross-pinacolisation of acetalised pyranos-3-ulose derivatives with methanol (B129727) upon UV irradiation. rsc.org This reaction, while not a direct deoxygenation, demonstrates that photochemical methods can be used to functionalize specific positions on the sugar ring, which could be a step in a multi-step deoxygenation process. rsc.org

Regioselective Deoxygenation Strategies at C-3 and C-6

Displacement Reactions with Halides and Tosyl Esters

A common and effective strategy for the synthesis of this compound involves the deoxygenation at the C-3 and C-6 positions of a suitable hexopyranose precursor. This is often achieved through the displacement of good leaving groups, such as halides and tosyl esters, with a hydride source.

One approach involves the conversion of hydroxyl groups into halides, which are subsequently reduced. For instance, iodo and bromo derivatives of monosaccharides can be reduced to the corresponding deoxy sugar using various reducing agents. More stable chloro derivatives can be reduced using Raney nickel. A notable method for introducing a bromo group with inversion of configuration utilizes a reagent system of triphenylphosphine, tribromoimidazole, and imidazole. This has been successfully applied to the synthesis of bromo-deoxy sugars from protected carbohydrate precursors.

Tosyl esters are also excellent leaving groups for deoxygenation reactions. They can be reduced directly or via intermediate halides or epoxides. The reduction of tosylates with reagents like lithium aluminum hydride often involves the formation of an epoxide intermediate. For example, 3-Desoxy-D-mannose-dimethylmercaptal can be converted to its 6-tosylate, which is then reduced with lithium aluminum hydride to yield the 3,6-dideoxy derivative.

A convenient synthesis of methyl 3,6-dideoxy-β-D-ribo-hexopyranoside (methyl paratoside) has been achieved through the displacement of chlorosulphate esters. This method demonstrates the versatility of using substituted esters as leaving groups in nucleophilic displacement reactions.

| Precursor Type | Reagent/Reaction | Product Type | Reference |

| Halide (Iodo, Bromo) | Various reducing agents | Deoxy sugar | |

| Halide (Chloro) | Raney nickel | Deoxy sugar | |

| Hydroxyl Group | Triphenylphosphine, tribromoimidazole, imidazole | Bromo-deoxy sugar | |

| Tosyl Ester | Lithium aluminum hydride | Deoxy sugar (via epoxide) | |

| Chlorosulphate Ester | Nucleophilic displacement | Deoxy sugar |

Stereocontrolled Glycosylation Methodologies for Glycoconjugate Assembly

The assembly of glycoconjugates containing this compound requires stereocontrolled glycosylation methods. The lack of a participating group at the C-2 position makes the stereoselective synthesis of 2-deoxy-glycosides, including those of paratose, a significant challenge.

One strategy to control stereochemistry is through the use of a participating group at C-3, although this can be unreliable. The most direct method for achieving a desired anomeric configuration is often an SN2 displacement of an anomeric leaving group on the glycosyl donor by an acceptor alcohol. The success of this approach is highly dependent on the protecting groups on the pyranose donor and the reactivity of the acceptor.

A de novo asymmetric synthesis approach has been developed that utilizes a palladium-catalyzed glycosylation reaction. This method has been applied to the synthesis of various 6-deoxy and 2,3-dideoxy pyranosides. The stereoselectivity of the glycosylation is controlled by the catalyst and the reaction conditions, allowing for the formation of specific anomeric linkages. For example, palladium-catalyzed glycosylation of a pyranone donor with an alcohol can proceed with high diastereoselectivity.

In the synthesis of a trisaccharide epitope of Trichinella spiralis, a β-linked 3,6-dideoxy-D-arabino-hexopyranose (tyvelose) was introduced by first forming a β-D-ribo-hexopyranoside (paratose) linkage, followed by an oxidation-reduction sequence at C-2 to invert the stereochemistry. This highlights how post-glycosylation modifications can be used to achieve the desired stereochemistry.

Protecting Group Chemistry in Targeted Synthesis

The strategic use of protecting groups is fundamental to the synthesis of this compound and its derivatives. Protecting groups allow for the selective modification of specific hydroxyl groups while others remain unreactive.

A practical route to this compound utilizes a 1,2-O-propylidene acetal to protect a glucose precursor. This protecting group allows for modifications at both the C-3 and C-6 positions and facilitates the introduction of different protecting groups at the C-2 and C-4 hydroxyls.

In another example, the synthesis of 3,6-dideoxy-3,6-difluoro-D-glucopyranose from glucose diacetonide involved a series of protection and deprotection steps. Selective deprotection of a terminal acetonide was achieved using sulfuric acid in methanol.

The choice of protecting groups can also influence the outcome of glycosylation reactions. The use of non-participating protecting groups at C-2 is crucial for controlling the anomeric stereochemistry in the synthesis of 1,2-cis-glycopyranosides of paratose.

| Protecting Group | Purpose | Reference |

| 1,2-O-Propylidene acetal | Allows modification at C-3 and C-6; facilitates differential protection of C-2 and C-4 hydroxyls. | |

| Acetonide | Protection of diols; can be selectively removed under acidic conditions. | |

| Non-participating groups at C-2 | Control of anomeric stereochemistry in glycosylation. |

De Novo Asymmetric Synthesis Approaches

De novo synthesis, which builds complex molecules from simple, often achiral starting materials, offers a powerful alternative to traditional carbohydrate synthesis that relies on the modification of existing sugars.

Chiral Pool and Achiral Starting Material Strategies

De novo syntheses of 3,6-dideoxyhexoses can start from either the chiral pool (readily available chiral molecules) or achiral precursors. While many syntheses of 3,6-dideoxy sugars begin with commercially available carbohydrates, recent advancements have focused on enantioselective approaches from achiral starting materials.

A notable de novo asymmetric synthesis of paratose, abequose, and tyvelose (B24345) begins with the achiral compound 2-acetylfuran (B1664036). This approach is significant as it represents the first enantioselective synthesis of these monosaccharides from a non-carbohydrate starting material. The key steps involve an enantioselective reduction of the ketone, followed by an Achmatowicz rearrangement to form a pyranone intermediate.

Diastereoselective and Enantioselective Methodologies

The de novo synthesis from 2-acetylfuran employs several stereoselective reactions. After the initial enantioselective reduction, the resulting pyranone intermediate is transformed into either an α- or β-glycoside through a diastereoselective acylation. This acylation is controlled by the use of either (+)- or (-)-benzotetramisole (B1287878) as a catalyst.

The subsequent introduction of the C-2 substituent is achieved via a stereoselective Michael addition. The stereochemical outcome of this addition is primarily controlled by the configuration at the anomeric (C-1) position of the glycoside. This leads to the formation of 3,6-dideoxy-4-keto sugars, which can then be reduced to the final 3,6-dideoxyhexose (B1251815) products.

Palladium-catalyzed glycosylation has also been employed in de novo syntheses to achieve high diastereoselectivity.

Synthesis of Isotopically Labeled this compound for Mechanistic and Structural Studies (e.g., Deuterium (B1214612) Labeling)

Isotopically labeled sugars are invaluable tools for studying reaction mechanisms and for structural analysis. The synthesis of stereospecifically deuterium-labeled this compound (paratose) has been reported.

The methods used to introduce the deuterium label often parallel the strategies used for deoxygenation, illustrating a range of techniques for stereospecific deuterium incorporation. These methods include:

Hydrogenation of olefins: The addition of deuterium gas across a double bond.

Displacement of halides: Using a deuteride (B1239839) source to displace a halide leaving group.

Reduction of epoxides: Opening an epoxide ring with a deuteride reagent.

Substitution of tosyl esters: Replacing a tosylate with a deuterium atom.

These techniques allow for the precise placement of deuterium at specific positions, such as C-3, which is crucial for detailed mechanistic and spectroscopic studies.

Molecular and Structural Investigations of 3,6 Dideoxy D Ribo Hexose Containing Glycans

Conformational Analysis and Dynamics of Dideoxyhexose Residues

The three-dimensional structure and flexibility of paratose residues within a polysaccharide chain are crucial determinants of their biological function. These structural features are investigated using a combination of computational and experimental techniques.

Computational methods provide powerful insights into the conformational preferences and dynamics of sugar residues that are often difficult to capture through experimental means alone. Molecular mechanics and molecular dynamics (MD) simulations have been employed to investigate the conformational landscapes of several dideoxyaldohexoses, including paratose. nih.gov These theoretical studies explore the energetically favorable chair and boat conformations of the pyranose ring and the rotational freedom around glycosidic linkages. nih.govcnrs.fr

MD simulations can model the behavior of a polysaccharide in a simulated aqueous environment over time, revealing how the paratose residue and its neighboring sugars move and interact. cnrs.frnih.gov For instance, simulations can predict the most stable conformations (e.g., the ϕ/ψ glycosidic bond angles) of O-antigen fragments in solution, which can then be compared to their bound state when interacting with proteins. researchgate.netoup.com These computational approaches are essential for interpreting experimental data and building accurate models of complex glycan structures. cnrs.frmdpi.com

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary experimental tool for elucidating the structure of polysaccharides in solution. researchgate.net One-dimensional (1D) and two-dimensional (2D) NMR experiments are used to determine the complete structure of O-polysaccharide repeating units containing paratose. glyco.ac.runih.gov

Techniques such as COSY (Correlation Spectroscopy) and TOCSY (Total Correlation Spectroscopy) are used to identify the individual sugar spin systems, including that of the paratose residue. glyco.ac.rursc.org The anomeric configuration (α or β) of the glycosidic linkages is determined by the magnitude of the coupling constants (J-values) and through the observation of cross-peaks in NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy) spectra. glyco.ac.ru These NOE/ROE signals indicate through-space proximity between protons on adjacent sugar residues, which is used to establish the sequence of monosaccharides and the conformation around the glycosidic bonds. glyco.ac.rursc.org In some cases, NMR has been used to identify unusual forms of the sugar, such as finding paratose in a furanose (five-membered ring) form within the O-polysaccharide of Yersinia pseudotuberculosis O:1a. glyco.ac.runih.govrsc.org

Computational Chemistry and Molecular Dynamics Simulations of Glycans

Role in Glycan-Protein Interactions and Molecular Recognition

The exposed position of paratose in bacterial O-antigens makes it a primary target for recognition by other molecules, including bacteriophage proteins and host immune system components.

A well-studied example of molecular recognition involving paratose is the interaction between the O-antigen of Salmonella enterica serovar Paratyphi A and the tailspike protein (TSP) of the P22 bacteriophage. researchgate.netoup.com The O-antigens of S. Paratyphi A, S. Typhimurium, and S. Enteritidis share an identical main-chain trisaccharide, but differ in the 3,6-dideoxyhexose (B1251815) branch: paratose in Paratyphi A, abequose in Typhimurium, and tyvelose (B24345) in Enteritidis. researchgate.netoup.com

The P22 tailspike protein has a specific binding pocket that recognizes these dideoxyhexoses, allowing the phage to infect all three serovars. oup.com High-resolution X-ray crystallography of the P22 TSP in complex with an O-antigen octasaccharide from S. Paratyphi A revealed the structural basis for this recognition. researchgate.netoup.comoup.com

Key findings from these structural and thermodynamic studies include:

Binding Affinity: Isothermal titration calorimetry (ITC) showed that the paratose-containing octasaccharide binds to the P22 TSP less tightly than the octasaccharides from the other two serotypes. oup.com

Conformational Strain: Unlike the abequose- and tyvelose-containing glycans, which bind in a low-energy, solution-like conformation, the S. Paratyphi A octasaccharide is forced to adopt an energetically unfavorable conformation upon binding. researchgate.netoup.comoup.com This distortion is caused by the architecture of the binding pocket, which includes two conserved water molecules that line the site. oup.comoup.com

Key Amino Acid Contacts: Mutational studies have shown that specific acidic residues, such as Asp303 and Glu309, in the dideoxyhexose binding pocket are crucial for recognition and affinity for all three serotypes. oup.com

| Salmonella Serovar (Dideoxyhexose) | Dissociation Constant (KD) in μM | Change in Binding Free Energy (ΔG) in kJ mol-1 | Change in Enthalpy (ΔH) in kJ mol-1 |

|---|---|---|---|

| S. Paratyphi A (Paratose) | 1.8 | -31.5 | -69.8 |

| S. Typhimurium (Abequose) | 0.3 | -37.1 | -71.1 |

| S. Enteritidis (Tyvelose) | 0.3 | -38.5 | -70.6 |

The 3,6-dideoxyhexoses, including paratose, are known to be the dominant serological determinants in the cell wall lipopolysaccharides of many Gram-negative bacteria. nih.gov The specific structure of the O-antigen, defined by sugars like paratose, forms the basis for classifying bacteria into different serogroups. nih.gov For example, the presence of paratose is a defining feature of Salmonella serogroup A. nih.gov

This structural specificity is the foundation of host-pathogen recognition. The host's immune system generates antibodies that can specifically recognize these unique glycan structures. This allows for a targeted immune response against a particular bacterial serovar. Microarray studies using synthetic oligosaccharides have confirmed that antibodies raised against a specific Salmonella serogroup show high specificity for the corresponding dideoxyhexose-containing epitope. frontiersin.org Therefore, the elucidation of these glycan structures is critical for understanding immune recognition and for the development of diagnostics and carbohydrate-based vaccines. d-nb.info

Binding Specificity in Bacterial O-Antigen-Phage Interactions

Advanced Structural Elucidation Techniques for Complex Polysaccharides

Determining the complete primary structure of a complex polysaccharide containing paratose is a multi-step process that relies on a combination of chemical and spectroscopic methods. researchgate.netfrontiersin.org

The general strategy involves:

Isolation and Purification: The polysaccharide is first isolated from the bacterial source and purified, often using size-exclusion and ion-exchange chromatography. mdpi.complos.org

Monosaccharide Composition Analysis: The purified polysaccharide is completely hydrolyzed into its constituent monosaccharides using strong acid. The resulting sugars are then identified and quantified, typically by gas chromatography-mass spectrometry (GC-MS) or high-performance liquid chromatography (HPLC). researchgate.netplos.org This step confirms the presence of paratose and other sugar components.

Linkage Analysis: To determine how the monosaccharides are linked together, methylation analysis is performed. researchgate.netplos.org All free hydroxyl groups in the polysaccharide are methylated. The polymer is then hydrolyzed, and the resulting partially methylated monosaccharides are reduced and acetylated. plos.org Analysis of these partially methylated alditol acetates (PMAAs) by GC-MS identifies the positions of the glycosidic linkages for each sugar residue. researchgate.net

Sequence Determination: The sequence of the monosaccharide residues is primarily determined using 2D NMR spectroscopy, as described in section 5.1.2. researchgate.netacs.org Techniques like HMBC (Heteronuclear Multiple Bond Correlation) and NOESY/ROESY are crucial for establishing the connectivity between residues. rsc.org In some cases, partial hydrolysis of the polysaccharide followed by mass spectrometry analysis of the resulting oligosaccharides can provide sequencing information. ucdavis.edu

Absolute Configuration: The absolute configuration (D or L) of each monosaccharide is typically determined by analyzing derivatized glycosides via gas chromatography on a chiral column. acs.org

By combining the results from these advanced techniques, a complete and unambiguous structure of the complex polysaccharide containing 3,6-Dideoxy-D-ribo-hexose can be elucidated. ucdavis.edu

Multi-dimensional Nuclear Magnetic Resonance (NMR) Spectroscopy

Detailed research findings from ¹H and ¹³C NMR are crucial for identifying the specific spin systems of each sugar residue. In the case of this compound, the absence of signals corresponding to protons at the C3 and C6 positions, and the presence of a characteristic methyl group signal for the C6 position, are key identifiers. The conformation of the pyranose ring can also be determined; for instance, methyl 3,6-dideoxy-β-D-ribo-hexopyranoside was found to adopt a ¹C₄ chair conformation in aqueous solution, which was consistent with its solid-state structure. nih.gov

2D NMR experiments are essential for unambiguously assigning all proton and carbon signals and determining the connectivity between residues. rsc.org

COSY (Correlation Spectroscopy) is used to establish proton-proton couplings within a sugar ring, helping to trace the connectivity from the anomeric proton (H1) to other protons in the residue.

TOCSY (Total Correlation Spectroscopy) reveals the entire spin system of a monosaccharide residue, which is particularly useful for differentiating between sugar types within a complex oligosaccharide. rsc.org

NOESY (Nuclear Overhauser Effect Spectroscopy) and ROESY (Rotating-frame Overhauser Effect Spectroscopy) provide information about through-space proximity of protons, which is critical for determining the sequence of monosaccharides by identifying protons on either side of the glycosidic linkage. rsc.org

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence) correlate proton signals with their directly attached carbon atoms. rsc.org

HMBC (Heteronuclear Multiple Bond Correlation) reveals longer-range couplings between protons and carbons (typically 2-3 bonds), which is invaluable for confirming glycosidic linkage positions. rsc.org

In one study, the structure of a pentasaccharide repeating unit from an O-polysaccharide containing this compound (paratose) was established using a combination of chemical degradation and one- and two-dimensional NMR spectroscopy. acs.org

Table 1: Representative NMR Methodologies for Glycan Structural Analysis

| NMR Experiment | Information Obtained | Relevance for this compound Glycans |

| 1D ¹H NMR | Provides initial data on the number and type of sugar residues, anomeric configurations, and presence of specific groups (e.g., methyl, acetyl). | Identifies the characteristic methyl signal of the 6-deoxy group and confirms the absence of a proton at C3. |

| COSY / TOCSY | Establishes intra-residue proton connectivity (spin systems). rsc.org | Delineates the complete proton network for the paratose residue, distinguishing it from other sugars in the glycan. |

| NOESY / ROESY | Determines inter-residue proton proximities across glycosidic linkages, establishing the sequence. rsc.org | Defines the position of the paratose residue within the glycan chain by showing spatial proximity to adjacent sugars. |

| HSQC / HMQC | Correlates each proton with its directly bonded carbon atom. rsc.org | Assigns the ¹³C chemical shifts for all carbons in the paratose residue. |

| HMBC | Shows long-range (2-3 bond) correlations between protons and carbons, confirming linkage sites. rsc.org | Unambiguously confirms the glycosidic linkage position between paratose and the adjacent monosaccharide. |

Mass Spectrometry (MS) and Glycomics Approaches

Mass spectrometry (MS) is a cornerstone of glycomics, the comprehensive study of the glycome (the entire complement of sugars of an organism). nih.gov MS-based approaches are highly sensitive and are used to determine the composition of glycans, their molecular weights, and the sequence of monosaccharides. beilstein-journals.orgnih.gov These techniques are particularly effective for profiling complex mixtures of glycans and identifying the presence of specific residues like this compound. nih.gov

Common MS ionization techniques for glycan analysis include Matrix-Assisted Laser Desorption/Ionization (MALDI) and Electrospray Ionization (ESI). beilstein-journals.org In a typical glycomics workflow, glycans are first released from their parent glycoprotein (B1211001) or glycolipid, optionally derivatized to improve ionization efficiency, and then analyzed by MS. aspariaglycomics.com The mass difference corresponding to a 3,6-dideoxyhexose residue (compared to a standard hexose) allows for its detection within a glycan structure.

Tandem mass spectrometry (MS/MS) is a crucial tool for sequencing glycans. nih.gov In an MS/MS experiment, a specific glycan ion is selected and fragmented through collision-induced dissociation (CID). The resulting fragment ions provide information about the monosaccharide sequence, branching patterns, and sometimes linkage information. aspariaglycomics.com The fragmentation patterns can reveal the loss of terminal or internal sugar residues, allowing for the reconstruction of the glycan chain. The identification of a fragment ion corresponding to this compound would confirm its presence and position within the sequence.

While MS is excellent for determining composition and sequence, it often cannot distinguish between isomers (e.g., different 3,6-dideoxyhexoses like paratose, abequose, or tyvelose) or define the exact linkage positions and anomericities. beilstein-journals.org Therefore, MS is frequently used in conjunction with other analytical methods, such as NMR spectroscopy or enzymatic digestion with specific exoglycosidases, for a complete and unambiguous structural determination. beilstein-journals.orgnih.gov

Table 2: Mass Spectrometry Approaches in Glycomics

| Technique | Principle | Application to this compound Glycans |

| MALDI-MS | Soft ionization method where a co-crystallized matrix absorbs laser energy to desorb and ionize the analyte. Well-suited for profiling complex mixtures. beilstein-journals.org | Rapid screening of glycan mixtures to detect the presence of species containing a dideoxyhexose based on mass. |

| ESI-MS | Soft ionization method where a high voltage is applied to a liquid to create an aerosol, generating charged droplets and eventually gas-phase ions. Often coupled to liquid chromatography (LC). beilstein-journals.org | LC-MS allows for separation of glycan isomers prior to mass analysis, providing detailed profiles of glycoconjugates. |

| Tandem MS (MS/MS) | Ions of a specific mass-to-charge ratio are selected and fragmented to generate product ions, which are then mass-analyzed. nih.gov | Provides sequence and branching information. Fragmentation patterns can confirm the presence and location of the paratose residue within the glycan. |

| Glycomics Profiling | Comprehensive analysis of the full complement of glycans in a biological sample. nih.gov | Can reveal changes in the expression of paratose-containing glycans under different physiological or pathological conditions. |

X-ray Crystallography and Cryo-Electron Microscopy of Glycoconjugates

While NMR and MS provide detailed information about the primary structure and solution conformation of glycans, X-ray crystallography and cryo-electron microscopy (cryo-EM) offer unparalleled insights into the three-dimensional structures of glycoconjugates at atomic or near-atomic resolution. beilstein-journals.org These techniques are essential for understanding how glycans containing this compound are presented on proteins or lipids and how they interact with other molecules.

Cryo-Electron Microscopy (Cryo-EM) has emerged as a revolutionary technique for determining the structures of large, complex biological assemblies in their near-native state, without the need for crystallization. nih.gov This is particularly advantageous for large glycoproteins or protein-glycan complexes that are difficult to crystallize. beilstein-journals.org Recent advances in cryo-EM have enabled the visualization of well-structured glycans coating protein surfaces. nih.govrcsb.org While specific cryo-EM structures featuring this compound are not prominently documented in the search results, the technique's proven ability to resolve glycan structures in complex assemblies makes it a powerful future tool for studying the architecture of bacterial cell surfaces or viral envelopes decorated with glycans containing this sugar. nih.gov It can reveal how these glycans are oriented and how they contribute to molecular recognition and interaction events.

Table 3: Crystallographic Data for Methyl 3,6-dideoxy-β-D-ribo-hexopyranoside Monohydrate nih.gov

| Parameter | Value |

| Formula | C₇H₁₄O₄·H₂O |

| Crystal System | Monoclinic |

| Space Group | P2₁ |

| Cell Dimensions | a = 9.089(1) Åb = 7.668(1) Åc = 6.956(1) Åβ = 101.12° |

| Conformation | ¹C₁ chair |

| Method | Direct Methods |

Applications in Glycobiological Research and Development

Design and Synthesis of Glyco-Mimetic Probes

The chemical synthesis of 3,6-dideoxy-D-ribo-hexose and its derivatives is fundamental to creating molecular probes that mimic natural carbohydrate structures. These glyco-mimetic probes are indispensable for investigating biological processes where this sugar is involved. Researchers have developed several novel and practical synthetic routes to obtain not only this compound but also its stereoisomers, such as abequose and tyvelose (B24345). researchgate.netresearchgate.net

One prominent strategy involves the de novo asymmetric synthesis from simple, readily available starting materials like 2-acetylfuran (B1664036). researchgate.netresearchgate.net This method allows for the construction of the pyranone core, followed by stereocontrolled transformations to yield the desired 3,6-dideoxy sugar. researchgate.net Other approaches utilize common monosaccharides, such as glucose and galactose, as scaffolds. By employing specific protecting groups, chemists can perform targeted modifications at the C-3 and C-6 positions to achieve the necessary deoxygenations. researchgate.net

A particularly powerful application of these synthetic capabilities is the creation of isotopically labeled probes. For instance, the synthesis of this compound with stereospecific deuterium (B1214612) labeling at the C-3 position has been reported. nih.gov Such labeled compounds are invaluable tools for mechanistic studies, allowing researchers to trace the metabolic fate of the sugar or to analyze the precise interactions and conformational changes that occur when it binds to antibodies or enzymes, using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy. nih.gov

Development of Neo-Glycoconjugates for Immunological Studies

Neo-glycoconjugates are synthetic molecules in which a carbohydrate antigen, like an oligosaccharide containing this compound, is covalently attached to a carrier molecule, typically a protein. frontiersin.org This conjugation dramatically enhances the immunogenicity of the carbohydrate, converting it from a T-cell independent antigen into a T-cell dependent antigen, which is capable of inducing a robust and long-lasting immune response, including immunological memory. nih.govfrontiersin.org

The role of this compound as a key antigenic determinant in pathogens like Salmonella enterica serovar Paratyphi A makes it a prime target for vaccine design. nih.govresearchgate.net S. Paratyphi A is a major cause of enteric fever, and its O-specific polysaccharide (O-SP) features a repeating unit with a D-paratose branch off a mannose residue. nih.gov

Research has focused on creating conjugate vaccines by isolating the O-SP from the bacterium, detoxifying it, and covalently linking it to an immunogenic carrier protein, such as tetanus toxoid (TT). nih.gov Studies have shown that these conjugates are highly immunogenic in animal models. A critical finding was that the presence of O-acetyl groups on the polysaccharide backbone was essential for eliciting serum IgG antibodies with bactericidal activity, highlighting the detailed structural requirements for an effective vaccine. nih.gov This approach of synthesizing artificial antigens forms the basis for a new generation of vaccines against enteric diseases. nih.gov

Table 1: Components of a Salmonella paratyphi A Glycoconjugate Vaccine Candidate

| Component | Description | Function | Source Reference |

|---|---|---|---|

| O-Specific Polysaccharide (O-SP) | Polysaccharide containing the repeating antigenic unit with a this compound (paratose) branch. | The specific antigen that elicits a targeted antibody response against the bacterium. | nih.gov |

| Tetanus Toxoid (TT) | An inactivated and non-toxic form of the tetanus toxin. | A carrier protein that provides T-cell help, converting the polysaccharide into a T-cell dependent antigen for a stronger, long-term immune response. | nih.gov |

| Chemical Linker | Covalent bond formed via activating agents (e.g., CDAP). | Connects the O-SP to the carrier protein to create a single, stable molecular entity. | nih.gov |

The high specificity of antibody recognition towards 3,6-dideoxyhexoses has been leveraged for the development of advanced diagnostic tools. frontiersin.orgresearchgate.net The design of specific ligands based on this compound is central to the creation of sensitive and selective biosensors for detecting bacterial infections. researchgate.net

A successful strategy involves the chemical synthesis of disaccharides that represent the immunodominant epitopes of Salmonella O-antigens, such as Paratose-α(1-3)-Mannose for serogroup A. frontiersin.orgresearchgate.net To be used in a biosensor, these synthetic disaccharides are further modified with a linker, or "tether," at the reducing end. This tether often contains a terminal functional group, like an amine, which can be readily coupled to a surface. researchgate.net For use in Surface Plasmon Resonance (SPR) biosensors, this tether can be designed with a terminal thiol group, enabling the immobilization of the ligand onto a gold surface through the formation of a self-assembled monolayer (SAM). researchgate.net

These ligand-coated surfaces can then be used to detect and quantify specific anti-LPS antibodies in patient serum, offering a powerful method for the serological diagnosis of infections like salmonellosis. frontiersin.org

Table 2: Synthesized Salmonella Epitopes for Biosensor Development

| Epitope (Disaccharide) | Corresponding 3,6-Dideoxyhexose (B1251815) | Salmonella Serogroup | Intended Biosensor Application | Source Reference |

|---|---|---|---|---|

| Parα(1-3)Manα | Paratose (this compound) | A | Detection of S. Paratyphi A antibodies | researchgate.net, frontiersin.org |

| Abeα(1-3)Manα | Abequose (3,6-dideoxy-D-xylo-hexose) | B | Detection of S. Typhimurium antibodies | researchgate.net, frontiersin.org |

Artificial Antigen Synthesis for Vaccine Development

Mechanistic Studies of Bacterial Pathogenesis and Immunity

Understanding the precise role of this compound at the molecular level is crucial for deciphering the mechanisms of bacterial infection and the corresponding host immune response.

The O-antigen portion of the LPS is a major virulence factor for many Gram-negative bacteria. nih.govoup.com This highly variable polysaccharide chain extends from the bacterial surface and forms the primary interface with the host environment. The presence of unusual sugars like this compound within the O-antigen of pathogens such as Salmonella and Yersinia pseudotuberculosis is not accidental; it provides a significant survival advantage. nih.govresearchgate.net

The structural diversity conferred by these dideoxy sugars helps bacteria to evade the host's innate immune system. nih.govoup.com For example, variations in the O-antigen structure can provide resistance against complement-mediated killing and can prevent effective recognition by key immune receptors like Toll-like receptor 4 (TLR4). nih.govresearchgate.net The O-antigen chain length and composition are finely tuned to protect the bacterium and are essential for its full virulence. oup.comglycoscience.ru The incorporation of this compound is a key part of this defensive strategy, making the bacterium a more successful pathogen.

The 3,6-dideoxyhexoses are powerful antigens, often described as the dominant antigenic determinants of the bacteria that produce them. nih.gov The immune system generates antibodies that can distinguish with high fidelity between the different stereoisomers of 3,6-dideoxyhexose. This specificity is the basis of the serotyping scheme for Salmonella, where the presence of paratose defines serogroup A, abequose defines serogroup B, and tyvelose defines serogroup D. frontiersin.orgresearchgate.net

Glycan microarrays have been instrumental in elucidating this recognition process. By printing synthetic oligosaccharides containing paratose onto a microarray slide, researchers have demonstrated the selective binding of IgG antibodies from the sera of individuals infected with Salmonella serogroup A. frontiersin.org This provides direct evidence that the immune system specifically recognizes the paratose-containing epitope during an infection. This precise recognition is what allows for the development of targeted vaccines and diagnostics, as the immune response is focused on this unique and foreign sugar structure. frontiersin.orgnih.gov

Table of Compounds Mentioned

| Compound Name | Abbreviation / Trivial Name |

|---|---|

| This compound | Paratose |

| 3,6-Dideoxy-D-xylo-hexose | Abequose |

| 3,6-Dideoxy-D-arabino-hexose | Tyvelose |

| 3,6-Dideoxy-L-xylo-hexose | Colitose |

| 3,6-Dideoxy-L-arabino-hexose | Ascarylose (B1226638) |

| Glucose | Glc |

| Galactose | Gal |

| Mannose | Man |

| Rhamnose | Rha |

| Lipopolysaccharide | LPS |

| O-Specific Polysaccharide | O-SP, O-Antigen, OPS |

| Tetanus Toxoid | TT |

Understanding O-Antigen Contributions to Bacterial Virulence

Engineering of Biosynthetic Pathways for Novel Dideoxy Sugars

The inherent promiscuity of many enzymes involved in dideoxy sugar biosynthesis presents a significant opportunity for the generation of novel carbohydrate structures through metabolic pathway engineering. researchgate.net Scientists have successfully leveraged the relaxed substrate specificity of these biocatalysts to create new dideoxy sugars by introducing and modifying biosynthetic pathways in various host organisms. researchgate.netdoi.or.kr This approach involves a deep understanding of the biosynthetic logic and the mechanistic details of key enzymes, which are often mixed and matched in nature to produce a diverse array of sugar structures. researchgate.net

A cornerstone of engineering these pathways is the manipulation of the genes responsible for producing the enzymes that synthesize deoxysugars. doi.or.kr By cloning and co-expressing deoxysugar biosynthetic gene cassettes with substrate-flexible glycosyltransferases, researchers can generate novel hybrid molecules. doi.or.krresearchgate.net For instance, the elloramycin (B1244480) glycosyltransferase, ElmGT, has demonstrated remarkable flexibility by transferring a variety of TDP-deoxysugar substrates, including those with d- and l-configurations and branched-chain structures, to an aglycone backbone. acs.org

The biosynthesis of 3,6-dideoxyhexoses, such as paratose (this compound), typically begins with a nucleotide-activated sugar like CDP-D-glucose. acs.orgmdpi.com The pathway to paratose involves several enzymatic steps, with a key intermediate being CDP-4-dehydro-3,6-dideoxy-α-D-glucose. wikipedia.orgqmul.ac.uk The enzyme CDP-paratose synthase, encoded by the rfbS gene, then catalyzes the stereospecific reduction of this intermediate to form CDP-paratose. acs.orgwikipedia.org

Researchers have successfully engineered these pathways to produce novel sugars. For example, by altering the enzymatic machinery, it is possible to generate derivatives of 3,6-dideoxyhexoses. One strategy involves modifying key enzymes to alter their function. In one study, a C-3' dehydratase was converted into a C-4' aminotransferase through site-directed mutagenesis, demonstrating the potential to switch the final product of a pathway. nih.gov Another approach is to introduce enzymes from different pathways. For example, the N-methyltransferase TylM1 from Streptomyces fradiae, which is involved in the biosynthesis of mycaminose, has been used to create a novel monomethylated dideoxysugar. researchgate.netacs.org This enzyme exhibits relaxed substrate specificity, allowing it to act on various dTDP-linked sugar substrates. acs.org

The generation of TDP-deoxysugar derivatives has also been achieved through one-pot enzymatic reactions, combining the activities of multiple identified enzymes to create new structures. doi.or.kr A key intermediate in many of these engineered pathways is TDP-4-keto-6-deoxy-α-D-glucose, which serves as a branching point for the synthesis of a wide array of deoxysugars. nih.gov By introducing different enzymes that can act on this intermediate, such as dehydratases, ketoreductases, or aminotransferases, a diverse library of novel dideoxy sugars can be produced. nih.gov

The table below summarizes key enzymes and their roles in both natural and engineered dideoxy sugar biosynthetic pathways, highlighting the potential for creating novel carbohydrate structures.

| Enzyme Name | Gene Name | Source Organism | Substrate | Product | Role in Engineering |

| CDP-paratose synthase | rfbS | Salmonella enterica | CDP-4-dehydro-3,6-dideoxy-α-D-glucose | CDP-paratose | Natural biosynthesis of paratose, a 3,6-dideoxyhexose. wikipedia.orgqmul.ac.ukexpasy.org |

| CDP-6-deoxy-L-threo-D-glycero-4-hexulose 3-dehydratase | E1 | Yersinia pseudotuberculosis | CDP-4-keto-6-deoxy-D-glucose | CDP-4-keto-3,6-dideoxy-D-glucose | Precursor for various unusual sugars like abequose, ascarylose, paratose, and tyvelose. nih.govwisc.edu |

| GDP-4-keto-6-deoxy-D-mannose 3-dehydratase | ColD | Yersinia pseudotuberculosis | GDP-4-keto-6-deoxy-D-mannose | GDP-4-keto-3,6-dideoxy-D-mannose | C-3 deoxygenation to produce a precursor for L-colitose. nih.govwisc.eduresearchgate.net |

| N-methyltransferase | TylM1 | Streptomyces fradiae | dTDP-3-amino-3,6-dideoxyglucose | dTDP-3-dimethylamino-3,6-dideoxyglucose | Used to produce novel N-monomethylated dideoxy sugars due to its relaxed substrate specificity. researchgate.netacs.org |

| Glycosyltransferase | ElmGT | Streptomyces spp. | Various TDP-deoxysugars | Glycosylated tetracenomycins | Flexible enzyme used to attach a wide range of novel deoxysugars to aglycones. acs.org |

These examples underscore the power of biosynthetic pathway engineering to generate novel dideoxy sugars with potentially new biological activities. doi.or.kr The continued discovery and characterization of new enzymes, coupled with the development of more sophisticated genetic engineering tools, will undoubtedly expand the repertoire of accessible novel carbohydrate structures for various applications in glycobiology and medicine. researchgate.netnih.gov

Future Directions and Emerging Research Avenues

Advancements in Automated Glycan Synthesis and High-Throughput Screening

The chemical synthesis of complex glycans containing rare sugars like 3,6-dideoxy-D-ribo-hexose has traditionally been a labor-intensive and challenging process. mpg.de However, the advent of Automated Glycan Assembly (AGA) is revolutionizing the field. AGA utilizes solid-phase synthesis, analogous to peptide and oligonucleotide synthesizers, to rapidly construct complex oligosaccharides. mpg.deglycoforum.gr.jpacs.org This technology relies on a library of protected monosaccharide building blocks that can be sequentially coupled to a solid support. mpg.de Future research will focus on developing and commercializing a robust building block for this compound, making its incorporation into synthetic glycans routine and accessible to non-specialists. mpg.de The development of automated, multistep continuous-flow synthesis systems further promises to streamline the production of such deoxy-sugar donors, significantly reducing reaction times and purification steps. acs.org

These synthetic advancements are intrinsically linked to the development of high-throughput screening (HTS) methods. Once libraries of glycans containing this compound are synthesized, HTS platforms are essential for rapidly evaluating their biological activities, such as their binding affinity to antibodies or lectins. Modern HTS workflows often integrate robotic liquid handling for automated sample preparation with sensitive analytical techniques like liquid chromatography-mass spectrometry (LC-MS). nih.govamericanpharmaceuticalreview.com This combination allows for the rapid screening of large numbers of glycan samples, which is critical for applications in drug development, diagnostics, and process optimization. nih.gov

Table 1: Key Technologies in Future Glycan Research

| Technology | Application for this compound | Potential Impact |

|---|---|---|

| Automated Glycan Assembly (AGA) | Rapid synthesis of oligosaccharides and glycoconjugates containing paratose. | Accelerated development of vaccine candidates and diagnostic tools. |

| Continuous-Flow Synthesis | Efficient, automated production of protected paratose building blocks for AGA. | Increased availability and reduced cost of key synthetic intermediates. |

Integration of Artificial Intelligence and Machine Learning in Glycoscience

Artificial intelligence (AI) and machine learning (ML) are poised to transform glycoscience by enabling predictive modeling based on large datasets. nih.gov For this compound, ML algorithms can be trained on genomic and metabolic data from various organisms to predict which species might synthesize or metabolize this rare sugar, potentially uncovering novel biosynthetic pathways. pnas.org For instance, a random forest algorithm has successfully predicted yeast growth on different sugars with high accuracy based on genomic data. pnas.org

A significant application lies in predicting biological activity directly from the sequence of a biosynthetic gene cluster (BGC). acs.org Researchers can develop ML models trained on known BGCs that produce 3,6-dideoxyhexoses to scan newly sequenced genomes for clusters likely to produce paratose or related novel sugars. nih.govacs.org This approach could accelerate the discovery of natural products containing this sugar moiety. Furthermore, ML can aid in the functional annotation of enzymes, predicting whether an uncharacterized protein might be a glycosyltransferase or an epimerase involved in a dideoxy sugar pathway. nih.govmdpi.com This predictive power is crucial for overcoming bottlenecks in characterizing the vast number of enzymes discovered through genome sequencing. nih.gov

Table 2: Applications of AI/ML in this compound Research

| AI/ML Application | Research Goal | Example Approach |

|---|---|---|

| Genome Mining | Identify new organisms producing paratose. | Train classifiers on known paratose BGCs to find similar clusters in genomic databases. acs.org |

| Function Prediction | Predict the biological role of paratose-containing glycans. | Correlate glycan structure with functional data (e.g., immunogenicity) to build predictive models. nih.gov |

| Enzyme Discovery | Identify novel enzymes for paratose synthesis or modification. | Use sequence similarity networks and structural modeling to predict the function of uncharacterized enzymes in BGCs. acs.orgmdpi.com |

Exploration of Undiscovered Biological Roles and Natural Sources

Currently, this compound is primarily known as a constituent of the O-antigen in the lipopolysaccharides (LPS) of certain Gram-negative bacteria. nih.govmdpi.com These O-antigens are major determinants of serotype and are crucial for bacterial pathogenesis and interaction with the host immune system. nih.gov However, the full extent of its biological roles and natural distribution remains largely unexplored.

Future research will likely uncover new natural sources of this sugar. While its presence is established in Salmonella enterica and Yersinia pseudotuberculosis, systematic screening of other bacterial species, particularly those from underexplored environments, may reveal a broader distribution. nih.gov For example, analysis of the O-polysaccharide from Erwinia carotovora led to the discovery of a higher branched monosaccharide, erwiniose, which upon degradation yielded this compound (paratose), indicating its presence within more complex and unusual structures. acs.org The discovery of a wide variety of deoxysugars in microbial secondary metabolites suggests that paratose may also be a component of antibiotics or other bioactive natural products. nih.gov Elucidating these new contexts will provide deeper insights into its functional significance beyond its role in LPS.

Development of New Enzymatic Tools for Glycoside Assembly and Modification

The biosynthesis of activated nucleotide sugars like CDP-paratose is a multi-step enzymatic process. asm.orgmdpi.com The enzymes involved in these pathways represent a powerful toolkit for the chemoenzymatic synthesis of complex carbohydrates. d-nb.info A key area of future research is the discovery, characterization, and engineering of these enzymes for synthetic applications. For example, the enzyme CDP-paratose 2-epimerase, which interconverts CDP-paratose and CDP-tyvelose, could be used to produce specific stereoisomers. asm.orgqmul.ac.uk

Scientists are working to identify and characterize the full suite of enzymes responsible for synthesizing CDP-paratose, including the crucial C-3 deoxygenation step. asm.orgresearchgate.net The enzymes involved in the biosynthesis of other 3,6-dideoxyhexoses, such as GDP-L-colitose, provide valuable mechanistic templates for understanding paratose formation. researchgate.net By overexpressing these enzymes, researchers can develop one-pot enzymatic or whole-cell systems for the scalable production of CDP-paratose and other rare nucleotide sugars. Furthermore, engineering the substrate specificity of the glycosyltransferases that utilize CDP-paratose will enable the controlled, enzymatic assembly of custom glycans containing this unique sugar, offering a green and highly specific alternative to purely chemical methods. d-nb.info

Table 3: Key Enzymes in this compound Metabolism and Synthesis

| Enzyme | Function | Source Organism Example | Potential Application |

|---|---|---|---|

| CDP-D-glucose 4,6-dehydratase (Eod) | Initiates the pathway by converting CDP-D-glucose to a 4-keto-6-deoxy intermediate. nih.gov | Yersinia pseudotuberculosis | Production of the initial precursor for dideoxy sugar synthesis. |